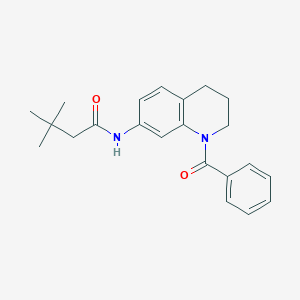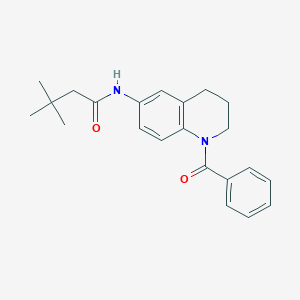
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide, also known as THQ-B, is an organic compound that is primarily used in scientific research. It has been found to have a wide range of applications, from its use in lab experiments to its potential for medical applications. THQ-B is a versatile compound that is able to interact with a number of different molecules, making it an attractive option for scientists.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research. It has been used in a number of studies to investigate the complex mechanisms of action of various molecules, such as proteins and enzymes. It has also been used to study the interactions between different molecules, as well as to investigate the effects of different compounds on the body. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been used in studies of drug metabolism, as well as to determine the effects of drugs on the body.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is able to interact with a number of different molecules, including proteins and enzymes. It binds to these molecules, and this binding can lead to changes in the structure and activity of the molecule. This can lead to changes in the way that the molecule functions, which can have a range of effects on the body.
Biochemical and Physiological Effects
When N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide binds to a molecule, it can lead to a range of biochemical and physiological effects. For example, it can affect the activity of enzymes, which can lead to changes in the metabolism of drugs or other compounds. It can also affect the activity of proteins, leading to changes in the way that the body responds to drugs or other compounds. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide can affect the structure of proteins, leading to changes in the way that the body responds to drugs or other compounds.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a number of advantages for lab experiments. It is a relatively stable compound, which means that it can be used in a variety of experiments without being degraded or destroyed. Additionally, it is able to interact with a number of different molecules, making it a versatile compound for a range of experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide also has some limitations. It is not water soluble, which means that it cannot be used in experiments that involve water. Additionally, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide. One potential direction is to investigate its potential for medical applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been found to interact with a number of different molecules, and this could make it a useful tool for studying the effects of drugs on the body. Additionally, further research could be done to investigate the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide on other molecules, such as proteins and enzymes. Additionally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide in drug delivery systems. Finally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide as a tool for drug design.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is synthesized by combining 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,3-dimethylbutanamide. This reaction is done in a two-step process. First, the 1-benzoyl-1,2,3,4-tetrahydroquinoline is reacted with 3,3-dimethylbutanamide in a solvent such as methanol. This reaction produces a mixture of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide and 1-benzoyl-1,2,3,4-tetrahydroquinoline. The mixture is then heated and stirred, which leads to the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-12-11-16-10-7-13-24(19(16)14-18)21(26)17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLEWCQGGHPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6566172.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566193.png)
![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566201.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566209.png)
![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6566223.png)
![4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6566237.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566251.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)

![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)